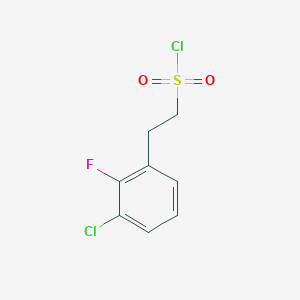2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC17646580
Molecular Formula: C8H7Cl2FO2S
Molecular Weight: 257.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7Cl2FO2S |
|---|---|
| Molecular Weight | 257.11 g/mol |
| IUPAC Name | 2-(3-chloro-2-fluorophenyl)ethanesulfonyl chloride |
| Standard InChI | InChI=1S/C8H7Cl2FO2S/c9-7-3-1-2-6(8(7)11)4-5-14(10,12)13/h1-3H,4-5H2 |
| Standard InChI Key | DODAPCWZLXARQD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)CCS(=O)(=O)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with chlorine at the 3-position and fluorine at the 2-position, linked via an ethane chain to a sulfonyl chloride group. This arrangement is confirmed by its canonical SMILES: C1=CC(=C(C(=C1)Cl)F)S(=O)(=O)CCCl. The sulfonyl chloride group confers high reactivity, enabling nucleophilic substitution reactions with amines, alcohols, and thiols.
Physicochemical Characteristics
While direct data on 2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride is limited, inferences can be drawn from analogous compounds:
| Property | Value (Analogous Compound) | Source Compound |
|---|---|---|
| Molecular Weight | 273.11 g/mol | |
| LogP (Predicted) | 2.62–3.21 | |
| Solubility | 0.041–0.812 mg/mL | |
| Boiling Point | Not available | |
| TPSA | 17.07 Ų |
The LogP (octanol-water partition coefficient) of 2.62–3.21 suggests moderate lipophilicity, balancing solubility in organic solvents and limited aqueous miscibility . The topological polar surface area (TPSA) of 17.07 Ų indicates low polarity, consistent with its aromatic and sulfonyl chloride components .
Synthetic Routes and Reaction Mechanisms
Chlorosulfonation of Ethane Derivatives
A common route to sulfonyl chlorides involves the chlorosulfonation of ethane derivatives. For example, 1-(3-Chloro-2-fluorophenyl)ethanone (CAS 161957-59-1) undergoes bromination in 1,4-dioxane at room temperature to introduce electrophilic sites . Adapting this method, sulfonyl chloride formation may proceed via reaction with chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂):
This pathway is supported by the synthesis of 2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride, where a phenoxyethane intermediate is treated with SOCl₂ to yield the sulfonyl chloride.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency, as demonstrated in the synthesis of hydrazone derivatives from 1-(3-Chloro-2-fluorophenyl)ethanone . Applying similar conditions (120°C, 30 minutes) could accelerate sulfonyl chloride formation, reducing side reactions and improving yields.
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes nucleophilic attack by amines to form sulfonamides, a reaction critical in drug design. For instance, 3-(morpholinosulfonyl)benzohydrazide reacts with ketones under acidic conditions to yield hydrazone derivatives . Such reactivity is exploitable for constructing targeted sulfonamide libraries.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could functionalize the aromatic ring. The chlorine substituent acts as a leaving group, enabling arylation or alkylation at the 3-position. This strategy is exemplified by the synthesis of 1-[3-chloro-2-[2-(hydroxymethyl)phenyl]sulfanyl-phenyl]ethanone, where a thiol group displaces chloride under basic conditions .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to sulfonamide drugs, such as diuretics or antivirals. Its reactivity allows rapid diversification, as seen in the synthesis of hydrazones and sulfonated heterocycles .
Material Science
Sulfonyl chlorides are employed in polymer cross-linking and surface functionalization. The electron-withdrawing chlorine and fluorine substituents could enhance thermal stability in polyesters or polyamides.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume